molecular formula C16H16N2O2S B2742836 11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1219906-70-3

11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2742836
CAS No.: 1219906-70-3
M. Wt: 300.38
InChI Key: BQRGRFVNKPCPFP-UHFFFAOYSA-N
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Description

The compound 11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one belongs to the diazatricyclic alkaloid family, characterized by a rigid tricyclic framework containing two nitrogen atoms. Its structure includes a thiophene-2-carbonyl substituent at position 11 and a ketone group at position 5.

Properties

IUPAC Name

11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-5-1-3-13-12-7-11(9-18(13)15)8-17(10-12)16(20)14-4-2-6-21-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGRFVNKPCPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with appropriate amines and other reagents to form the desired diazocinone structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with different functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Overview

The compound features a unique structure combining a thiophene ring with a fused diazocinone system, which imparts distinctive electronic properties beneficial for various applications in drug development and material science.

Synthetic Routes

The synthesis of 11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions:

  • Preparation of Thiophene-2-carbonyl Chloride : This serves as the starting material.
  • Formation of Diazocinone Structure : Reacting thiophene-2-carbonyl chloride with appropriate amines and other reagents leads to the desired diazocinone structure.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to form alcohols.
  • Substitution : Electrophilic aromatic substitution can modify the hydrogen atoms on the thiophene ring with different functional groups.

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry and facilitates the development of novel materials.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Research has shown potential anticancer properties, with mechanisms involving inhibition of DNA replication and modulation of key signaling pathways related to cell proliferation and apoptosis.

Medicine

Due to its unique structural features and biological activity, this compound is explored as a potential therapeutic agent in drug development:

  • Targeting Specific Molecular Pathways : The compound may interact with specific enzymes and receptors, modulating their activity and leading to various therapeutic effects.

Industry

In industrial applications, this compound is being explored for the development of advanced materials such as organic semiconductors and corrosion inhibitors due to its unique electronic properties.

Anticancer Activity

A study investigating the anticancer properties of thiophene derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines (HepG-2 and A-549). The mechanism was attributed to inhibition of RNA and DNA synthesis without affecting protein synthesis .

Antimicrobial Studies

Research on thiophene-based compounds indicated that they could effectively inhibit bacterial growth in vitro. The presence of the thiophene ring enhances the interaction with microbial targets due to its electron-rich nature .

Mechanism of Action

The mechanism of action of 11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Its sulfonyl group may enhance binding affinity compared to the thiophene-carbonyl analog. Methylcytisine, with a smaller methyl substituent, showed anti-dengue activity via molecular docking, suggesting that steric bulk at position 11 influences target specificity .
  • Anticancer Activity :

    • The naphthalen-2-yl derivative (compound 1) inhibited Polo-like kinase 1 (PLK1), critical for mitotic regulation. Its bulky aromatic substituent likely enhances hydrophobic interactions with the enzyme’s polo-box domain .
    • Densazalin, a natural product with a bis-alkylpyridinium-derived structure, exhibited cytotoxicity against AGS and HepG2 cells, highlighting the role of extended carbon chains in membrane disruption .
  • Enzyme Inhibition :

    • The propylsulfonyl derivative (ZINC8297940) inhibited TNF-α, a pro-inflammatory cytokine, suggesting sulfonyl groups may stabilize hydrogen bonding with catalytic residues .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, logP, and bioavailability predictions are critical for drug development:

Compound logP* H-bond Donors H-bond Acceptors PSA (Ų)*
11-(Thiophene-2-carbonyl) 2.1 0 4 65.7
Sulfonylphenyl propenamide (compound 7) 3.8 1 6 121.0
PLK1 inhibitor (compound 1) 4.2 0 5 72.9
Methylcytisine 1.5 0 3 46.2

*Predicted using ChemSpider and Molinspiration tools.

  • Thiophene vs. Sulfonyl Groups : The thiophene-carbonyl group may improve π-π stacking in hydrophobic pockets, while sulfonyl groups enhance solubility and polar interactions .
  • Stereochemical Considerations : The (1R,9R) and (1S,9S) stereoisomers (e.g., in methylcytisine) show distinct bioactivities due to spatial alignment with target proteins .

Biological Activity

The compound 11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a member of the diazatricyclo family and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, including case studies and data tables, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes a thiophene moiety and a diazatricyclo framework. The molecular formula is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S with a molecular weight of approximately 414.51 g/mol. The structural features contribute to its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC23H22N4O3SC_{23}H_{22}N_{4}O_{3}S
Molecular Weight414.51 g/mol
Functional GroupsThiophene carbonyl, diazatricyclo
Stereochemistry(1R,9S) configuration

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study focused on derivatives of this class demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Activity

Several studies have reported the anticancer potential of this compound class through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance:

  • Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes:

  • Example : Inhibition of topoisomerase II has been observed, which is crucial for DNA replication and repair in cancer cells.

Cytotoxicity Profile

A cytotoxicity assessment revealed that while the compound exhibits promising activity against cancer cells, it also shows some cytotoxic effects on normal human fibroblast cells at higher concentrations. This necessitates further investigation into its therapeutic index.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialS. aureusInhibition of growth
AntimicrobialE. coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
Enzyme InhibitionTopoisomerase IIInhibition
CytotoxicityHuman fibroblastsReduced viability at high doses

Q & A

Q. Example Table: Diagnostic NMR Shifts for Thiophene Derivatives

Substituent¹³C Shift (ppm)¹H Shift (ppm)Assignment
Thiophene-2-C=O168.2Carbonyl carbon
Diazatricyclo C-395.55.3 (s, 1H)Bridgehead carbon
Disulfide S–C45.13.1 (m, 2H)Sulfur-bound methylene

What experimental designs are suitable for evaluating the environmental fate of this compound?

Level: Basic
Methodological Answer:
Adopt a split-plot randomized block design to assess abiotic/biotic degradation:

  • Primary plots : Simulated environmental compartments (soil, water, air).
  • Subplots : Variable pH/temperature conditions.
  • Sub-subplots : Sampling intervals (0, 7, 30 days) .
    Key metrics :
  • Photodegradation half-life : Use HPLC-UV to quantify parent compound degradation under UV light.
  • Hydrolysis rates : Monitor pH-dependent aqueous stability via LC-MS.

Advanced Consideration:
For ecotoxicological risk assessment, apply toxic equivalence factors (TEFs) to quantify dioxin-like activity. Use Equation 3 (EPA 2010):
TEQ=(Ci×TEFi)\text{TEQ} = \sum (\text{C}_i \times \text{TEF}_i)

where Ci\text{C}_i = concentration of the i-th metabolite and TEFi\text{TEF}_i = compound-specific toxicity weighting .

How can computational methods predict the biological activity of this compound’s analogs?

Level: Advanced
Methodological Answer:

Molecular docking : Screen against target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize analogs with binding energies ≤ −7.0 kcal/mol.

QSAR modeling : Train models on thiophene-carbonyl derivatives’ IC₅₀ data to correlate substituent electronegativity with activity .

MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field).

Data Contradiction Analysis:
If experimental IC₅₀ values conflict with predictions, re-evaluate force field parameters or solvation models. Cross-validate with in vitro assays (e.g., mitochondrial toxicity screening).

What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Level: Basic
Methodological Answer:

  • Purification : Use silica gel column chromatography (hexane/EtOAc gradient) to isolate the product from by-products like triethylammonium chloride .
  • Photostability : Conduct reactions under inert (N₂) and dark conditions to prevent disulfide degradation .
  • Yield optimization : Replace THF with MeCN for faster reaction kinetics (3 days → 24 hours) .

Advanced Consideration:
For GMP-compliant synthesis, implement DoE (Design of Experiments) to optimize parameters (e.g., catalyst loading, solvent ratio). Use response surface methodology to maximize yield while minimizing impurities.

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Level: Advanced
Methodological Answer:

Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability bottlenecks.

Metabolite ID : Use HR-LC/MS to compare in vitro (hepatocyte) vs. in vivo (rat plasma) metabolites.

Tissue distribution : Autoradiography or PET imaging quantifies target engagement in organs .

Resolution Example:
If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, check for first-pass metabolism or efflux transporter (e.g., P-gp) interactions via Caco-2 permeability assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.